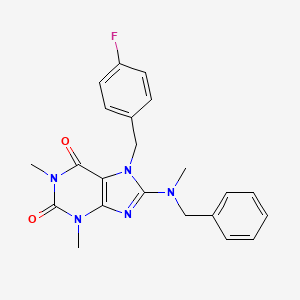

8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative with a benzyl(methyl)amino substituent at position 8 and a 4-fluorobenzyl group at position 7. The 1,3-dimethyl substitution on the purine core enhances metabolic stability, while the fluorinated aromatic ring at position 7 may improve target binding through electronic and steric effects. Such modifications are common in kinase inhibitors and enzyme-targeting agents, where substituents modulate solubility, lipophilicity, and receptor interactions .

Properties

IUPAC Name |

8-[benzyl(methyl)amino]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O2/c1-25(13-15-7-5-4-6-8-15)21-24-19-18(20(29)27(3)22(30)26(19)2)28(21)14-16-9-11-17(23)12-10-16/h4-12H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLXXZCWOZNMFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with significant potential in biological applications. Its molecular formula is and it has a molecular weight of approximately 407.45 g/mol. This compound is part of a broader class of purine derivatives known for their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.45 g/mol |

| Purity | ≥ 95% |

| Boiling Point | Predicted 609.2 ± 65.0 °C |

| Density | Predicted 1.29 ± 0.1 g/cm³ |

Structure

The structure of the compound can be represented as follows:

- IUPAC Name : 8-[benzyl(methyl)amino]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

- Canonical SMILES :

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)F

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications.

The compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cellular signaling pathways. It is hypothesized to act on adenosine receptors and may influence pathways related to inflammation and cancer proliferation.

Case Studies and Research Findings

- Anti-Cancer Activity : Research has indicated that purine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A study published in Journal of Medicinal Chemistry demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties .

- Anti-Inflammatory Effects : Another study highlighted the anti-inflammatory potential of related purine compounds, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism involves the modulation of cytokine production and inhibition of inflammatory mediators .

- Neuroprotective Properties : Preliminary findings suggest that compounds with similar structures may offer neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

In Vitro Studies

In vitro studies have been conducted to assess the pharmacological properties of this compound:

- Cell Viability Assays : Evaluations using MTT assays showed that the compound significantly reduces cell viability in certain cancer cell lines compared to control groups.

- Enzyme Inhibition Tests : The compound was tested for its ability to inhibit key enzymes involved in metabolic pathways associated with cancer progression.

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the potential of purine derivatives, including this compound, as antidepressants. Research indicates that compounds with similar structures can interact with serotonin receptors (5-HT) and dopamine receptors (D2), which are critical in mood regulation:

- Serotonergic Activity : The presence of specific substituents on the purine ring enhances affinity for serotonin receptors, suggesting that modifications can lead to compounds with significant antidepressant effects .

- Case Study : In vivo evaluations have shown that certain derivatives exhibit reduced immobility times in forced swim tests, similar to established antidepressants like imipramine .

CNS Modulation

The compound's ability to modulate neurotransmitter systems makes it a candidate for treating various CNS disorders:

- Anxiolytic Effects : Some derivatives have demonstrated anxiolytic properties alongside antidepressant effects, making them suitable for further exploration in anxiety treatment .

- Molecular Docking Studies : These studies reveal that fluorinated arylpiperazinyl derivatives exhibit major pharmacophoric features for developing new CNS-active compounds .

Cancer Research

Purine derivatives have also been investigated for their potential anti-cancer properties:

- Mechanisms of Action : Compounds similar to this one may inhibit specific pathways involved in tumor growth and proliferation. Their structural motifs allow for interaction with various cellular targets implicated in cancer progression .

- Experimental Findings : Preliminary studies indicate that certain modifications can enhance cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Benzyl substituent | Enhances receptor binding affinity |

| Fluorine atom | Increases lipophilicity and receptor selectivity |

| Dimethyl group | Contributes to overall stability and bioavailability |

These insights guide future synthetic efforts aimed at developing more potent analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substitutions at positions 7 and 8. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations

Position 7 Modifications: 4-Fluorobenzyl (target compound): The electron-withdrawing fluorine enhances binding affinity in kinase targets compared to 4-chlorobenzyl (larger, more lipophilic) . Butynyl (): Aliphatic chains reduce aromatic interactions but improve metabolic stability in linagliptin analogs.

Piperidin-4-yloxy (): Oxygen-based linkages improve solubility but may reduce membrane penetration compared to amino groups.

Biological Implications: Fluorine at position 7 (target compound) likely improves target selectivity over non-fluorinated analogs (e.g., 4-methylbenzyl in ) due to stronger dipole interactions . Linagliptin-related impurities () highlight the importance of purine-dione scaffolds in drug development, though substitutions dictate specificity (e.g., antidiabetic vs. anticancer).

Table 2: Physicochemical Properties of Select Analogs

*Predicted using analogous structures from and .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions impact yield?

Q. Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for benzyl, fluorobenzyl, and methyl groups (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.2–3.5 ppm for N-methyl) .

- FTIR: Key absorption bands include C=O stretches (1650–1700 cm⁻¹) and N-H bends (1550–1600 cm⁻¹) .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 438.2) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. bromobenzyl) affect adenosine receptor binding?

Q. How can contradictory data in enzyme inhibition studies be resolved?

Methodological Answer:

- Control experiments: Include positive controls (e.g., theophylline for phosphodiesterase inhibition) and validate assay conditions (pH, temperature) .

- Dose-response curves: Use nonlinear regression to calculate IC₅₀ values and identify outliers.

- Mechanistic studies: Pair kinetic assays with molecular docking to reconcile discrepancies (e.g., competitive vs. noncompetitive inhibition) .

Q. What computational strategies predict metabolic stability in vivo?

Methodological Answer:

- In silico tools: Use Schrödinger’s QikProp or ADMET Predictor to estimate CYP450 metabolism sites.

- Key parameters: Focus on electron-rich regions (e.g., fluorobenzyl groups resist oxidation vs. unsubstituted benzyl) .

- Validation: Compare predictions with in vitro microsomal stability assays (e.g., t₁/₂ in human liver microsomes) .

Experimental Design & Best Practices

Q. How to design a robust SAR study for this compound?

- Variables: Systematically vary substituents at positions 7 and 8 while maintaining the purine core.

- Assay selection: Prioritize high-throughput screening (HTS) for receptor binding and functional assays (e.g., cAMP modulation for adenosine receptors) .

- Data normalization: Express activity as % inhibition relative to controls to minimize plate-to-plate variability .

Q. What are the critical factors in optimizing stability for long-term storage?

- Conditions: Store at -20°C under nitrogen to prevent oxidation of the fluorobenzyl group.

- Analytical monitoring: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.